molecular formula C10H10BrNO B1287360 N-(4-Bromophenyl)methacrylamide CAS No. 7600-35-3

N-(4-Bromophenyl)methacrylamide

Cat. No. B1287360
CAS RN: 7600-35-3
M. Wt: 240.1 g/mol
InChI Key: SLCQGECCJKYUCZ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)methacrylamide is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 . It is used in laboratory chemicals for scientific research and development .


Synthesis Analysis

The monomer, N-(4-Bromophenyl)-2-methacrylamide (BrPMAAm), has been synthesized by reacting 4-bromoaniline with methacryloyl chloride in the presence of triethylamine (NR3) at 0−5°C .


Chemical Reactions Analysis

The radical-initiated copolymerization of N-(4-Bromophenyl)-2-methacrylamide (BrPMAAm) with 2-hydroxyethylmethacrylate (HEMA) was carried out in 1,4-dioxane solution at 70°C using 2,2’-azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .


Physical And Chemical Properties Analysis

N-(4-Bromophenyl)methacrylamide has a boiling point of 365.8±34.0 °C, a density of 1.441±0.06 g/cm3, and a pKa of 12.89±0.70 .

Scientific Research Applications

Synthesis of Novel Copolymers

N-(4-Bromophenyl)methacrylamide (BrPMAAm) is used in the synthesis of novel copolymers. Researchers have synthesized copolymers of BrPMAAm with glycidyl methacrylate (GMA) in 1,4-dioxane solution at 70 ± 1 °C using 2,2’-azobisisobutyronitrile (AIBN) as an initiator . These copolymers are characterized by FTIR, 1H and 13C NMR spectroscopy, and their composition is evaluated by nitrogen content in polymers.

Thermogravimetric Analysis

The thermal properties of BrPMAAm copolymers are studied through thermogravimetric analysis. This analysis helps in understanding the thermal decomposition of polymers, which occurs in three stages in the temperature range of 100–500 °C. The glass transition temperature (Tg) range is also determined to be between 94–165 °C .

Monomer Reactivity Ratios

BrPMAAm is utilized to determine monomer reactivity ratios, which are crucial for understanding the polymerization process. Various methods such as Fineman–Ross and Kelen–Tüdős are applied to calculate these ratios, providing insights into the copolymer’s nature and the effect of monomer-to-monomer ratios in the feed .

Activation Energy Calculation

The activation energy of the polymerization reaction involving BrPMAAm is calculated to understand the kinetics of the process. This information is vital for optimizing the polymerization conditions and improving the efficiency of the reaction .

Copolymerization with Commercial Monomers

BrPMAAm is copolymerized with commercially available monomers to study the effects of the substituent’s nature and position on monomer reactivity ratios, glass transition temperatures, and antimicrobial properties. This research has significant implications for the development of functionalized polymeric materials .

Development of Functionalized Polymeric Materials

The copolymerization studies of BrPMAAm lead to the development of functionalized polymeric materials with a wide range of applications. These materials are gaining importance due to their potential uses in various fields, including biomedicine, electronics, and materials science .

Safety and Hazards

N-(4-Bromophenyl)methacrylamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, flush with plenty of water . If swallowed, wash out the mouth with copious amounts of water for at least 15 minutes .

Future Directions

The copolymerization of N-(4-Bromophenyl)-2-methacrylamide with other monomers such as 2-hydroxyethylmethacrylate (HEMA) and glycidyl methacrylate (GMA) has been studied . The results indicate that the properties of the resulting copolymers can be controlled by the degree of substitution, polymer concentration, initiator concentration, and UV irradiation conditions . This suggests potential future directions for the development of new materials with tailored properties.

Mechanism of Action

Target of Action

N-(4-Bromophenyl)methacrylamide is a chemical compound that is primarily used in the synthesis of copolymers . The primary targets of this compound are the monomers with which it reacts to form copolymers .

Mode of Action

The compound, N-(4-Bromophenyl)methacrylamide, interacts with its targets through a process known as copolymerization . In this process, N-(4-Bromophenyl)methacrylamide and another monomer, such as glycidyl methacrylate, are combined in a solution . The reaction is initiated using a compound such as 2,20 -azobisisobutyronitrile . The resulting product is a copolymer that contains units of both N-(4-Bromophenyl)methacrylamide and the other monomer .

Biochemical Pathways

The biochemical pathways involved in the action of N-(4-Bromophenyl)methacrylamide are related to the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds . It involves the transmetalation of organoboron reagents to palladium, a process in which N-(4-Bromophenyl)methacrylamide may play a role .

Pharmacokinetics

The properties of the resulting copolymers, such as their reactivity ratios and thermal properties, are often analyzed .

Result of Action

The result of the action of N-(4-Bromophenyl)methacrylamide is the formation of copolymers . These copolymers have a variety of potential applications, including use in the development of new materials .

Action Environment

The action of N-(4-Bromophenyl)methacrylamide is influenced by several environmental factors. For example, the temperature of the reaction environment can affect the rate of copolymerization . Additionally, the ratios of the monomers in the reaction feed can influence the composition of the resulting copolymer .

properties

IUPAC Name

N-(4-bromophenyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-6H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCQGECCJKYUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599967
Record name N-(4-Bromophenyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7600-35-3
Record name N-(4-Bromophenyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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